1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one is a heterocyclic compound characterized by its unique structural features, which include a bicyclic indazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is with a molecular weight of 150.18 g/mol. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block for various chemical transformations and derivative formations.
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one can be classified under the category of indazole derivatives, which are known for their diverse biological activities. It is cataloged under several identifiers, including the Chemical Abstracts Service number 85302-16-5 and the PubChem ID 115215-92-4. The compound's classification as a heterocyclic organic compound places it within a significant group of compounds that exhibit varied pharmacological properties.
The synthesis of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one can be achieved through several methods:
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one can participate in various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one primarily involves its interactions with biological targets such as enzymes and receptors. Indazole derivatives are known to modulate the activity of various proteins, potentially leading to therapeutic effects. Specific pathways and molecular targets require elucidation through experimental studies to fully understand their pharmacodynamics .
The physical properties of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one include:
Chemical properties include its reactivity profile, which allows it to participate in various organic transformations due to the presence of reactive functional groups.
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one has several applications across different fields:
The accurate identification of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one necessitates rigorous application of IUPAC rules. Its systematic name explicitly defines the methyl substituent at the N1 position, the sites of unsaturation (6,7-dihydro), the parent indazole system (1H-indazole), and the ketone functionality at position 5 within the partially saturated six-membered ring. The molecular formula C₈H₁₀N₂O unequivocally distinguishes it from other heterocycles, while its SMILES representation (CN1C2=C(CC(=O)CC2)C=N1) provides a machine-readable structural descriptor critical for database searches and cheminformatics analyses [1].
A critical consideration for this scaffold involves structural isomerism, particularly ketone positional isomerism and annulation regiochemistry. The most pertinent isomer is 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 85302-16-5), where the carbonyl group resides at position 4 instead of position 5. Although sharing the identical molecular formula (C₈H₁₀N₂O) and weight (150.18 g/mol), these isomers exhibit distinct physicochemical and biological profiles due to differences in electronic distribution and three-dimensional shape. The 5-one isomer typically displays greater ring flexibility near the carbonyl, potentially influencing binding interactions [2] [4].
Table 1: Key Structural Features and Isomers of 1-Methyl-tetrahydroindazolone Scaffolds
IUPAC Name | CAS Number | Carbonyl Position | Saturation Pattern | Common Research Applications |
---|---|---|---|---|
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one | 115215-92-4 | Position 5 | Unsaturated pyrazole ring, saturated 6,7 positions | Neuroprotection, Anti-inflammatory agents [1] |
1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 85302-16-5 | Position 4 | Saturated 5,6,7 positions, unsaturated pyrazole ring | Antimicrobial scaffolds, Synthetic intermediates [2] [4] |
4,5,6,7-Tetrahydro-1H-indazol-5-one | N/A | Position 5 | Saturated 6,7 positions, no N-methyl | Core structure for complex derivatives (e.g., antimicrobial hybrids) [3] |
Furthermore, tautomerism profoundly impacts indazole chemistry. While the parent indazole exists in 1H- and 2H-tautomeric forms, N1-methylation in 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one locks the tautomerism, eliminating ambiguity and stabilizing the electronic configuration crucial for consistent biological evaluation. Distinguishing between isomers relies heavily on spectroscopic techniques: ¹³C NMR chemical shifts are particularly diagnostic, with the carbonyl carbon and specific ring carbons exhibiting distinct ppm values depending on the ketone position [2].
The exploration of tetrahydroindazolones began indirectly with the isolation of simple indazole-containing natural products like nigellicine and nigeglanine from Nigella sativa seeds in the 1980s-1990s [3]. These discoveries illuminated the potential biological relevance of the indazole core, stimulating synthetic efforts towards more complex variants. Early synthetic work focused on simpler indazoles, but the limitations of fully aromatic systems—such as poor solubility and metabolic instability—drove interest in partially saturated analogs like 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one, offering improved physicochemical profiles.
The pivotal shift occurred when medicinal chemists recognized the tetrahydroindazolone core as a privileged scaffold capable of mimicking peptide turn structures or serving as a rigid, planar hydrophobic element. Initial syntheses aimed at accessing the core structure efficiently, often via cyclization of hydrazines with appropriately substituted cyclohexanones or their equivalents [3]. This foundational chemistry enabled the systematic exploration of structure-activity relationships (SAR). A significant milestone was the identification of the scaffold's neuroprotective potential. Studies demonstrated that derivatives built around the 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one core could modulate neuronal pathways implicated in oxidative stress and inflammation, positioning it as a candidate for neurodegenerative disease research [1].
Table 2: Key Milestones in Tetrahydroindazolone Scaffold Development
Era | Key Development | Impact on Scaffold Utility |
---|---|---|
1980s-1990s | Isolation of indazole natural products (e.g., Nigellicine, Nigeglanine) [3] | Validated indazole as biologically relevant pharmacophore |
Late 1990s-2000s | Development of efficient synthetic routes to saturated/partially saturated indazolones | Enabled scaffold accessibility for medicinal chemistry programs |
Early 2010s | Identification of anti-inflammatory & neuroprotective effects in core derivatives [1] | Established therapeutic potential in neurological disorders |
2010s-Present | Application in novel antimicrobial hybrid molecules (e.g., indole-indazolones) [3] | Expanded utility into infectious disease targeting, leveraging docking |
Concurrently, the scaffold gained traction in anti-infective research. The seminal work documented in the synthesis of novel hybrids like 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one exemplifies the strategic incorporation of the tetrahydroindazolone moiety into complex architectures designed for targeted activity against bacterial DNA gyrase, validated through molecular docking studies [3]. This evolution—from natural product inspiration to rational design of complex hybrids—highlights the scaffold's adaptability and enduring value.
Current research on 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one focuses on expanding its therapeutic profile and addressing critical synthetic and mechanistic challenges. Key priorities include:
Optimizing Synthetic Methodologies: While established routes exist (e.g., hydrazine cyclization with substituted cyclohexanones under acid catalysis [3]), achieving regioselective synthesis, particularly for unsymmetrical ketone precursors, remains challenging. Developing enantioselective routes to access chiral derivatives is a major imperative, as stereochemistry significantly influences biological activity and target selectivity [3]. Green chemistry approaches utilizing catalytic methods and benign solvents are also under exploration to enhance sustainability.
Elucidating Mechanisms of Action: Preliminary evidence suggests neuroprotective effects, potentially linked to anti-inflammatory pathways or modulation of oxidative stress responses in neuronal cells [1]. Similarly, derivatives exhibit antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative models (E. coli), with compounds like 5D and 5F showing notable efficacy attributed to DNA gyrase inhibition, as supported by molecular docking simulations against the 1KZN enzyme [3]. However, rigorous target validation (e.g., biochemical assays, cellular target engagement studies) is often lacking. Establishing the precise molecular targets and downstream signaling pathways modulated by this scaffold is a critical knowledge gap.
Expanding Structure-Activity Relationship (SAR) Landscapes: Systematic SAR exploration beyond initial hybrid molecules is needed. Key questions include:
Table 3: Key Contemporary Research Directions and Associated Knowledge Gaps
Research Direction | Current Status | Critical Knowledge Gaps | Future Imperatives |
---|---|---|---|
Synthetic Chemistry | Reliance on classical hydrazine-ketone cyclizations; moderate regioselectivity | Lack of general enantioselective methods; limited green chemistry protocols | Develop catalytic asymmetric syntheses; exploit flow chemistry; design regiocontrolled annulations |
Neuroprotection/ Anti-inflammation | Preliminary evidence of activity in cellular models [1] | Unclear molecular targets; limited in vivo validation; undefined SAR | Conduct target identification (e.g., chemoproteomics); perform in vivo proof-of-concept studies |
Antimicrobial Activity | Potent derivatives identified (e.g., 5D, 5F); docking suggests gyrase inhibition [3] | Limited spectrum studies; resistance potential unknown; cytotoxicity profiling | Broaden spectrum assessment; confirm target engagement biochemically; optimize selectivity |
ADMET & Physicochemical Profiling | Basic data (MW, LogP) available; purity standards established (≥95% [1]) | No comprehensive PK/PD data; metabolic stability and CNS penetration unknown | Perform systematic DMPK studies; develop predictive computational models |
The trajectory for 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one research points towards deeper mechanistic exploration, refined synthetic strategies, and the generation of robust preclinical data to unlock its full therapeutic potential. Addressing these gaps will solidify its position as a versatile and valuable scaffold in the next generation of bioactive molecules.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1